4-丙基吡咯烷-2-酮

描述

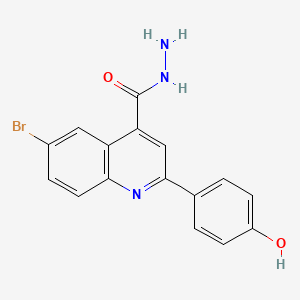

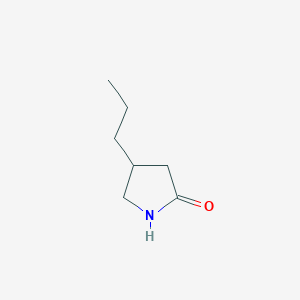

4-Propylpyrrolidin-2-one, also known as Prolintane, is a stimulant substance first synthesized in the 1950s. It has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Propylpyrrolidin-2-one includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a propyl group attached to the 4-position of the pyrrolidine ring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Propylpyrrolidin-2-one are not detailed in the retrieved data, pyrrolidine compounds are known to be versatile in chemical reactions due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

4-Propylpyrrolidin-2-one has a molecular weight of 127.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 . Its exact mass and monoisotopic mass are both 127.099714038 g/mol, and it has a topological polar surface area of 29.1 Ų .科学研究应用

对映选择性合成

- 4-苯基吡咯烷-2-酮,4-丙基吡咯烷-2-酮的衍生物,已使用ω-转氨酶催化的动态动力学拆分合成。此方法在生产对映体富集化合物中很重要,对药物化学至关重要 (Koszelewski 等人,2009)。

药物化学应用

- 4-氟吡咯烷衍生物与 4-丙基吡咯烷-2-酮密切相关,用于二肽基肽酶 IV 抑制剂的开发。这些抑制剂在治疗 2 型糖尿病方面具有潜在应用 (Singh & Umemoto,2011)。

生物相容性聚合物载体

- 羧基封端的聚乙烯吡咯烷-2-酮 (PVP) 用作铁代氨基酸和肽核酸衍生物的聚合物载体。这些偶联物有可能用作生物分子的水溶性电化学活性探针 (Baldoli 等人,2007)。

抗菌剂和抗抑郁剂

- 光学活性 4-取代吡咯烷-2-酮结构存在于各种生物活性化合物中,包括抗菌剂和抗抑郁剂。这些化合物的合成方法通常涉及酶促反应或从手性天然中间体进行多步合成 (Jeong 等人,2005)。

新型治疗化合物

- 对吡咯烷衍生物(如 4-丙基吡咯烷-2-酮)的研究导致了新型治疗化合物的开发,其应用范围从钙拮抗到多巴胺能活性,表明它们在治疗各种疾病中的潜力 (Kato 等人,1999;Crider 等人,1984)。

亲电子物质代谢

- 相关化合物 1-苄基吡咯烷的代谢涉及代谢产生的亲电子物质的捕获,这对于理解药物代谢和潜在的毒理学意义非常重要 (Ho & Castagnoli,1980)。

抗心律失常剂

- 吡咯烷-2-酮衍生物因其抗心律失常活性而受到研究,有助于开发新的心血管药物 (Malawska 等人,1995)。

合成方法学进展

- 已经开发了针对 2-甲酰吡咯烷和 2-吡咯烷酮等化合物的新合成方法。这些方法在合成化学中具有广泛的应用,包括药物合成 (Wdowik & Chemler,2017)。

未来方向

作用机制

Target of Action

4-Propylpyrrolidin-2-one, a derivative of pyrrolidine alkaloids, has been shown to possess several important biological activities . .

Mode of Action

Pyrrolidine alkaloids, the class of compounds to which 4-propylpyrrolidin-2-one belongs, have been shown to interact with various biological targets, leading to a range of effects including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have shown significant anti-bacterial activity

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a related compound, have been investigated . These parameters can influence the bioavailability of a compound, affecting how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted.

Result of Action

Pyrrolidine alkaloids have been shown to exert a range of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

属性

IUPAC Name |

4-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVCRLVTCSQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propylpyrrolidin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)

![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2868587.png)

![1-(3-methoxyphenyl)-N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2868592.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)

![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)

![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)

![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2868601.png)

![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)